molecular formula C32H20BrN B11774797 9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole

9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole

Cat. No.: B11774797
M. Wt: 498.4 g/mol
InChI Key: JBHDXUZBPVLWPM-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and biphenyl attachment . The reaction conditions often require precise control of temperature, solvent, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of carbazole derivatives, including 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole, often employs large-scale chemical reactors with optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are used to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of both a biphenyl group and a bromine atom, which can enhance its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

Molecular Formula

C32H20BrN

Molecular Weight

498.4 g/mol

IUPAC Name

18-bromo-21-(4-phenylphenyl)-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene

InChI

InChI=1S/C32H20BrN/c33-23-16-19-29-30(20-23)34(24-17-14-22(15-18-24)21-8-2-1-3-9-21)32-28-13-7-5-11-26(28)25-10-4-6-12-27(25)31(29)32/h1-20H

InChI Key

JBHDXUZBPVLWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=CC(=C4)Br)C5=C3C6=CC=CC=C6C7=CC=CC=C75

Origin of Product

United States

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